Butyl(nitroso)(propan-2-yl)amine
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Overview
Description
Butyl(nitroso)(propan-2-yl)amine is an organic compound that belongs to the class of nitrosamines Nitrosamines are characterized by the presence of a nitroso group (-NO) attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl(nitroso)(propan-2-yl)amine typically involves the nitrosation of secondary amines. One efficient method is the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . Another method involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .
Industrial Production Methods: Industrial production of nitrosamines, including this compound, often involves similar nitrosation processes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Butyl(nitroso)(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The nitroso group can be substituted by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted amines or other derivatives.
Scientific Research Applications
Butyl(nitroso)(propan-2-yl)amine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds.
Medicine: Research into nitrosamines includes their role in drug development and their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of Butyl(nitroso)(propan-2-yl)amine involves the formation of nitroso intermediates, which can interact with various molecular targets. These interactions can lead to the formation of DNA adducts, protein modifications, and other biochemical changes. The nitroso group is highly reactive and can participate in various chemical reactions, leading to diverse biological effects .
Comparison with Similar Compounds
Isopropylamine: A simple alkyl amine with similar reactivity but lacking the nitroso group.
Diisopropylamine: A secondary amine with two isopropyl groups, used in organic synthesis.
N-nitrosodimethylamine: A well-known nitrosamine with significant biological activity.
Uniqueness: Butyl(nitroso)(propan-2-yl)amine is unique due to its specific structure, which combines a butyl group, a nitroso group, and a propan-2-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-butyl-N-propan-2-ylnitrous amide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-5-6-9(8-10)7(2)3/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWTWTJPIUVQRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C(C)C)N=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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